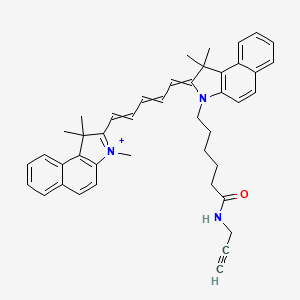
Cyanine5.5 alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Far red / near infrared dye alkyne for Click Chemistry labeling. Cyanine5.5 is an analog of Cy5.5, a popular fluorophore which has been widely used for various applications including intact organism imaging. This reagent can be conjugated with azido groups under mild copper catalyzed Click Chemistry conditions. This reagent is soluble in organic solvents, but mixtures of water with small percent of DMSO can be used for efficient conjugation. Cyanine5.5 alkyne can also be used for the labeling of small molecules with this far red/NIR dye.
Wissenschaftliche Forschungsanwendungen
Introduction to Cyanine5.5 Alkyne
This compound is a near-infrared fluorescent dye that has gained significant attention in various scientific fields due to its unique properties and versatility. This compound is particularly notable for its application in fluorescence imaging, biochemical assays, and click chemistry, which allows for precise labeling of biomolecules. Its photostability, water solubility, and minimal autofluorescence make it an ideal choice for biological applications.
Properties of this compound
This compound exhibits several key properties that enhance its utility in research:
- Absorption/Emission Maxima : 678 nm / 694 nm
- Extinction Coefficient : 190,000 cm⁻¹ M⁻¹
- Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)
- pH Insensitivity : Maintains fluorescence across a pH range of 4 to 10
- Purity : Greater than 95% (HPLC)
These characteristics make this compound suitable for various applications in biological research and diagnostics.
Fluorescence Imaging
This compound is widely used in fluorescence imaging techniques due to its bright and stable fluorescence properties. It can be utilized to label proteins, nucleic acids, and other biomolecules, enabling researchers to visualize cellular processes in real-time.
Click Chemistry
One of the most significant applications of this compound is in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the selective labeling of azide-functionalized biomolecules with minimal background interference. The ability to selectively tag azido-proteins enhances the specificity of biochemical assays, making it possible to study protein interactions and modifications within complex biological samples .
Differential Gel Electrophoresis (DIGE)
This compound is employed in differential gel electrophoresis techniques, such as Click-DIGE. This approach allows for the analysis of protein expression differences between samples by utilizing alkyne-Cy dyes that specifically label azido-labeled proteins . The ability to focus on specific subsets of proteins within a complex mixture provides a powerful tool for proteomic studies.
Labeling of Biomolecules
This compound can be used for the targeted labeling of various biomolecules, including peptides and oligonucleotides. Its reactivity with azides allows for precise conjugation without affecting the biological activity of the labeled molecules . This specificity is crucial for applications in drug discovery and development.
Applications in Drug Discovery
In drug discovery, this compound can be utilized to track drug interactions at the molecular level through imaging techniques . Its ability to provide clear signals in biological systems assists researchers in understanding drug mechanisms and optimizing therapeutic strategies.
Case Study 1: Protein Labeling Using Click Chemistry
In a study published in Nature Protocols, researchers utilized this compound to label azido-glycoproteins selectively within a complex cell lysate . The study demonstrated that using this dye allowed for enhanced detection of glycosylation patterns compared to traditional methods, showcasing its utility in studying post-translational modifications.
Case Study 2: Imaging Tumor Microenvironments
Another application involved using this compound for imaging tumor microenvironments in vivo . The dye's near-infrared properties enabled deep tissue penetration while minimizing autofluorescence from surrounding tissues, allowing researchers to visualize tumor dynamics effectively.
Eigenschaften
Molekularformel |
C43H46N3O+ |
|---|---|
Molekulargewicht |
620.86 |
IUPAC-Name |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide |
InChI |
InChI=1S/C43H45N3O/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3/p+1 |
InChI-Schlüssel |
ZQGJQONXBFKYHO-UHFFFAOYSA-O |
SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyanine5.5 alkyne, Cyanine 5.5 alkyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















